

IUPAC name of 4-(Benzyloxy)-2-fluorobenzoic acid

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Compound of Interest

Compound Name: 4-(Benzyloxy)-2-fluorobenzoic acid

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An In-depth Technical Guide to **4-(Benzyloxy)-2-fluorobenzoic acid**: A Keystone Building Block in Modern Drug Discovery

Authored by a Senior Application Scientist

This guide provides an in-depth exploration of **4-(Benzyloxy)-2-fluorobenzoic acid**, a pivotal synthetic intermediate in medicinal chemistry. We will dissect its structural attributes, outline a robust synthetic protocol, detail methods for its characterization, and discuss its strategic application in the development of novel therapeutic agents. This document is intended for researchers, scientists, and professionals in the field of drug development who seek to leverage advanced chemical scaffolds.

Introduction: The Strategic Importance of Fluorinated Scaffolds

In the landscape of modern drug discovery, the incorporation of fluorine into molecular scaffolds is a well-established strategy for optimizing pharmacological profiles. Fluorine's unique properties—high electronegativity, small size, and ability to form strong bonds with carbon—can profoundly influence a drug candidate's metabolic stability, lipophilicity, and binding affinity. **4-(Benzyloxy)-2-fluorobenzoic acid** has emerged as a particularly valuable building block, offering a trifecta of functionalities: a carboxylic acid for derivatization, a fluorine atom for modulation of physicochemical properties, and a benzyloxy group that serves as a versatile protecting group.^{[1][2]}

This guide will provide a comprehensive overview of this compound, from its fundamental properties to its application in synthesizing complex, biologically active molecules.

Chemical Identity and Physicochemical Properties

A precise understanding of a compound's properties is the foundation of its effective application. The key identifiers and physicochemical characteristics of **4-(Benzyloxy)-2-fluorobenzoic acid** are summarized below.

Property	Value	Source
IUPAC Name	4-(Benzyloxy)-2-fluorobenzoic acid	--INVALID-LINK--
CAS Number	114045-96-4	[3][4]
Molecular Formula	C ₁₄ H ₁₁ FO ₃	[3][5]
Molecular Weight	246.23 g/mol	[3][5]
Melting Point	165-168 °C	[3][5]
Boiling Point	380.0 ± 27.0 °C (Predicted)	[5]
Density	1.289 ± 0.06 g/cm ³ (Predicted)	[5]
SMILES	O=C(O)C1=CC=C(OCC2=CC=CC=C2)C=C1F	[4]

The Scientist's Perspective: Causality of Molecular Design

The utility of **4-(Benzyloxy)-2-fluorobenzoic acid** is not accidental; it is a product of deliberate molecular design. As application scientists, we don't just use reagents; we understand why they are effective.

- **The Role of the Ortho-Fluorine Atom:** Placing a fluorine atom at the 2-position (ortho to the carboxylic acid) has profound electronic and conformational effects. Its strong electron-withdrawing nature increases the acidity of the carboxylic acid proton, which can influence reaction kinetics during amide bond formation or other derivatizations. Furthermore, the

ortho-fluorine can induce a specific conformation through intramolecular hydrogen bonding or steric interactions, which can be critical for pre-organizing the molecule for optimal binding to a biological target.^[1] This strategic placement is a key tool for medicinal chemists to fine-tune a molecule's electronic and spatial properties.^[2]

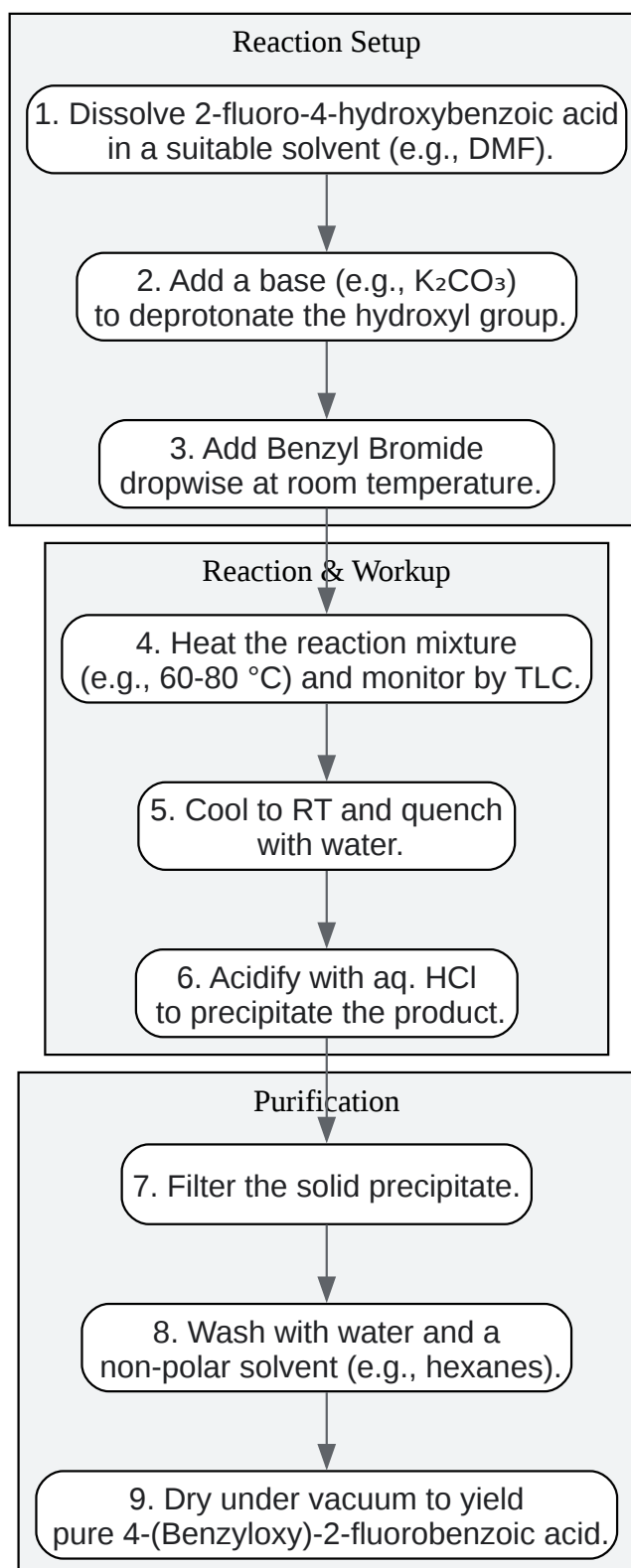
- **The Benzyloxy Protecting Group:** The benzyloxy group at the 4-position is more than just a substituent; it's a strategic choice. It serves as a robust protecting group for the phenolic hydroxyl group, preventing its interference in reactions targeting the carboxylic acid.^[1] This group is stable under a wide range of conditions but can be readily cleaved via catalytic hydrogenation (e.g., H₂/Pd-C) to reveal the free phenol for subsequent functionalization. This two-step functionalization capability allows for the sequential and controlled construction of complex molecular architectures.

The combination of these features makes this molecule a highly sought-after intermediate for creating libraries of compounds for structure-activity relationship (SAR) studies.^[1]

Synthesis and Purification Protocol

A reliable and reproducible synthesis is paramount for any key intermediate. The most common and field-proven method for preparing **4-(Benzyloxy)-2-fluorobenzoic acid** is via a Williamson ether synthesis, starting from the commercially available 2-fluoro-4-hydroxybenzoic acid.

Experimental Workflow: Williamson Ether Synthesis



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Caption: Workflow for the synthesis of **4-(Benzyloxy)-2-fluorobenzoic acid**.

Step-by-Step Methodology

This protocol is designed as a self-validating system, with clear checkpoints for ensuring reaction completion and product purity.

- **Reagent Preparation:** To a round-bottom flask equipped with a magnetic stir bar, add 2-fluoro-4-hydroxybenzoic acid (1.0 eq). Dissolve it in a polar aprotic solvent such as N,N-Dimethylformamide (DMF).
- **Deprotonation:** Add anhydrous potassium carbonate (K_2CO_3 , 2.5 eq) to the solution. The suspension will be stirred at room temperature for 30 minutes. This step is critical for forming the phenoxide, which is the active nucleophile.
- **Alkylation:** Slowly add benzyl bromide (1.2 eq) to the reaction mixture. An exothermic reaction may be observed.
- **Reaction:** Heat the mixture to 70 °C and stir for 4-6 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) until the starting material is consumed.
- **Work-up:** After cooling to room temperature, pour the reaction mixture into ice-cold water.
- **Precipitation:** Acidify the aqueous solution to a pH of ~2 using 1M HCl. A white precipitate of **4-(Benzyloxy)-2-fluorobenzoic acid** will form.
- **Isolation:** Collect the solid by vacuum filtration and wash the filter cake thoroughly with water to remove inorganic salts, followed by a wash with cold hexanes to remove non-polar impurities.
- **Purification:** For highest purity, the crude product can be recrystallized from an ethanol/water mixture.
- **Drying:** Dry the purified solid in a vacuum oven overnight to yield the final product.

Structural Elucidation and Quality Control

Confirming the identity and purity of the synthesized compound is a non-negotiable step. A combination of spectroscopic methods should be employed.

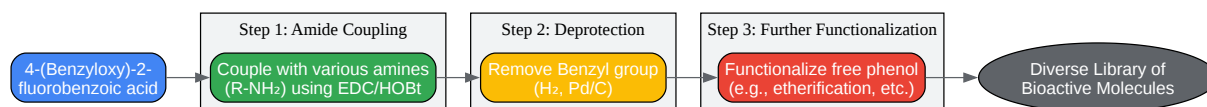
Technique	Expected Observations
^1H NMR	Signals corresponding to the aromatic protons of both the benzoic acid and benzyl moieties. A characteristic singlet around 5.2 ppm for the benzylic $-\text{CH}_2-$ protons. The carboxylic acid proton will appear as a broad singlet far downfield (>10 ppm).
^{13}C NMR	Resonances for all 14 carbon atoms. The carbonyl carbon of the carboxylic acid will be observed around 165-170 ppm. The benzylic carbon will appear around 70 ppm. Carbon-fluorine coupling (J-coupling) will be observable for the carbons on the fluorinated ring.
FT-IR	A broad O-H stretch from the carboxylic acid ($\sim 3000\text{ cm}^{-1}$), a sharp C=O stretch ($\sim 1700\text{ cm}^{-1}$), and C-O-C stretches for the ether linkage ($\sim 1250\text{ cm}^{-1}$).
Mass Spec (ESI-)	A prominent peak corresponding to the deprotonated molecule $[\text{M}-\text{H}]^-$ at $m/z \approx 245.2$.

Reference spectra for similar compounds like 4-fluorobenzoic acid and other benzoic acid derivatives can provide a baseline for expected chemical shifts and coupling patterns.^[6]

Applications in Medicinal Chemistry

4-(Benzyloxy)-2-fluorobenzoic acid is not an end-product but a versatile starting point for more complex molecules. Its primary utility lies in its pre-functionalized nature, which streamlines synthetic routes.^{[1][2]}

Workflow: Role as a Synthetic Intermediate



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Caption: Strategic use of the building block in multi-step synthesis.

A notable example is its use in the development of potent and selective peroxisome proliferator-activated receptor alpha (PPAR α) agonists.[7] In this context, the carboxylic acid is coupled with an appropriate amine partner, and the benzyloxy group can be retained or removed to explore further SAR at that position. Such agonists are being investigated as promising therapeutics for retinal disorders like diabetic retinopathy.[7] The fluorine atom in these structures is critical for enhancing potency and modulating pharmacokinetic properties.[2]

Safety, Handling, and Storage

As with any laboratory chemical, adherence to strict safety protocols is mandatory. While a specific safety data sheet (SDS) for **4-(Benzyloxy)-2-fluorobenzoic acid** should always be consulted, the general guidelines for related fluorinated benzoic acids apply.[8][9][10]

- Personal Protective Equipment (PPE): Always wear chemical-resistant gloves (e.g., nitrile), safety glasses or goggles, and a lab coat.[8][10]
- Handling: Handle in a well-ventilated area or a chemical fume hood to avoid inhalation of dust.[8][10] Avoid contact with skin, eyes, and clothing. Wash hands thoroughly after handling.[11]
- First Aid:
 - Skin Contact: Wash off immediately with plenty of soap and water. If irritation occurs, seek medical attention.[8][10]

- Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek medical attention.[8][11]
- Inhalation: Move the person to fresh air. If breathing is difficult, seek medical attention.[8]
- Ingestion: Rinse mouth with water. Do NOT induce vomiting. Seek immediate medical attention.[12]
- Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place.[8] Keep away from strong oxidizing agents.
- Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local, regional, and national regulations.[11][12]

Conclusion

4-(Benzyloxy)-2-fluorobenzoic acid represents a convergence of strategic chemical functionalities that are highly advantageous for modern drug discovery. Its carefully arranged fluorine atom, carboxylic acid handle, and protected phenol group provide medicinal chemists with a powerful and versatile platform for synthesizing novel compounds with potentially enhanced therapeutic properties. A thorough understanding of its synthesis, characterization, and safe handling, as detailed in this guide, is essential for unlocking its full potential in the research and development pipeline.

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